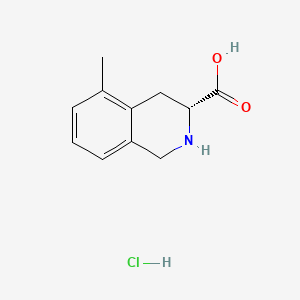
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which is a significant structural motif in various natural products and therapeutic lead compounds . This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid typically involves the functionalization of the THIQ scaffold. One common method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield . For instance, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored, involving the direct coupling of the C(sp3)–H bond of THIQ with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the THIQ scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a suitable base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the THIQ scaffold .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Investigated for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, THIQ derivatives have been shown to function as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . The compound may also interact with other biological targets, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline (THIQ): The parent scaffold of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid, known for its broad range of biological activities.
N-Benzyl THIQs: Known for their antineuroinflammatory properties.
THIQ-3-carboxylic acid derivatives: Investigated as inhibitors of the PD-1/PD-L1 pathway.
Uniqueness: this compound is unique due to its specific functionalization at the 6-position of the THIQ scaffold, which may confer distinct biological activities and therapeutic potential compared to other THIQ derivatives .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,6-7H2,(H,13,14) |
InChI Key |
XQMAQRNGWVTEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



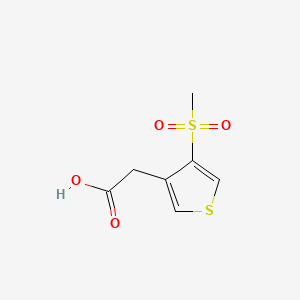

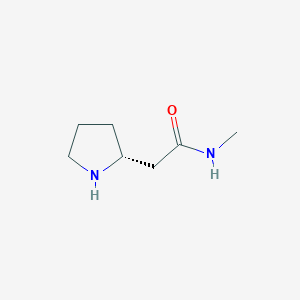
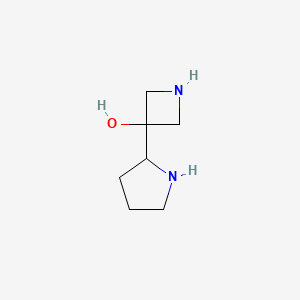
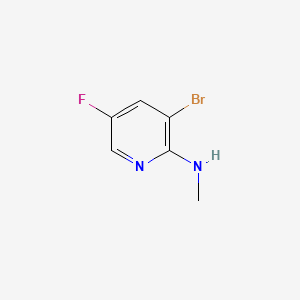


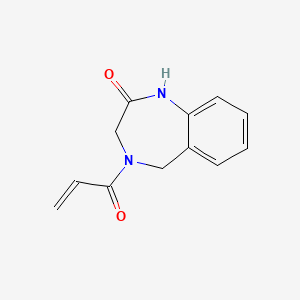
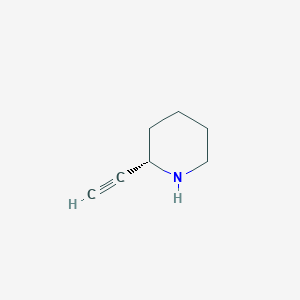
![N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide](/img/structure/B13493324.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
